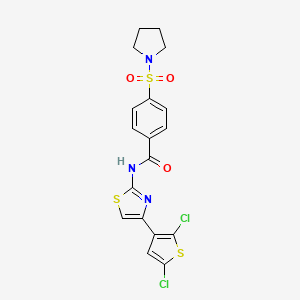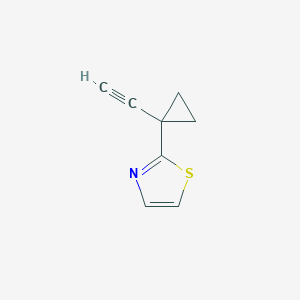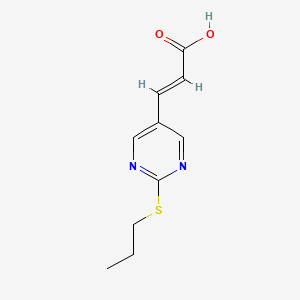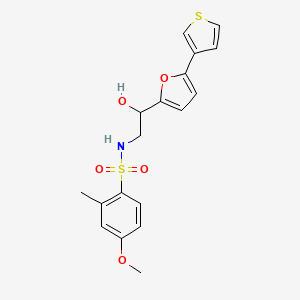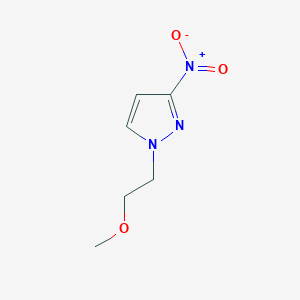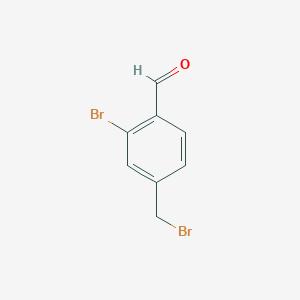
2-Bromo-4-(bromomethyl)benzaldehyde
Overview
Description
2-Bromo-4-(bromomethyl)benzaldehyde is an organic compound with the molecular formula C8H6Br2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine atoms at the second and fourth positions, and a formyl group at the first position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-(bromomethyl)benzaldehyde can be synthesized through a multi-step process starting from 4-bromotoluene. The first step involves the bromination of 4-bromotoluene to form 2-bromo-4-(bromomethyl)toluene. This is achieved by treating 4-bromotoluene with bromine in the presence of a radical initiator. The second step involves the oxidation of 2-bromo-4-(bromomethyl)toluene to form this compound. This oxidation can be carried out using reagents such as calcium carbonate and steam distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The bromination and oxidation steps are carefully monitored to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: 2-Bromo-4-(bromomethyl)benzoic acid.
Reduction: 2-Bromo-4-(bromomethyl)benzyl alcohol.
Scientific Research Applications
2-Bromo-4-(bromomethyl)benzaldehyde is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the formyl group make it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, while in oxidation reactions, the formyl group is converted to a carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the bromomethyl group.
2-Bromo-4-methylbenzaldehyde: Similar structure but has a methyl group instead of a bromomethyl group.
2,4-Dibromobenzaldehyde: Similar structure but has bromine atoms at the second and fourth positions without the bromomethyl group.
Uniqueness
2-Bromo-4-(bromomethyl)benzaldehyde is unique due to the presence of both bromine atoms and a bromomethyl group, which provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDGCWNABWTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-7-[(3-methoxybenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2924823.png)
![N-Methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2924824.png)
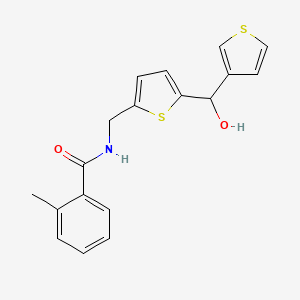

![Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2924828.png)
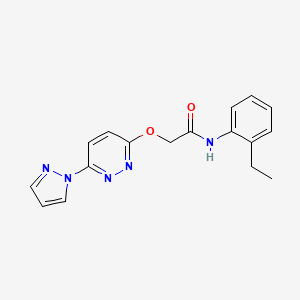


![1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2924836.png)
